molecular formula C48H72O22 B12392925 24-Hydroxy-licorice-saponin A3

24-Hydroxy-licorice-saponin A3

Cat. No.: B12392925
M. Wt: 1001.1 g/mol
InChI Key: TZCOLOGTIORRHN-ZKQBKYKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxy-licorice-saponin A3 typically involves the extraction and isolation from Glycyrrhiza uralensis. The process includes several steps of purification and characterization using techniques such as liquid chromatography and mass spectrometry .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The plant material is processed to isolate the compound, followed by purification to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 24-Hydroxy-licorice-saponin A3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

  • Glycyrrhizin
  • Glycyrrhetinic acid
  • Licorice-saponin G2
  • Licorice-saponin E2
  • Uralsaponin D

Comparison: 24-Hydroxy-licorice-saponin A3 is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to other similar compounds, it may exhibit different levels of potency and efficacy in various applications .

Properties

Molecular Formula

C48H72O22

Molecular Weight

1001.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C48H72O22/c1-43-11-12-44(2,42(64)70-39-31(58)26(53)25(52)22(17-49)65-39)16-20(43)19-15-21(51)36-45(3)9-8-24(46(4,18-50)23(45)7-10-48(36,6)47(19,5)14-13-43)66-41-35(30(57)29(56)34(68-41)38(62)63)69-40-32(59)27(54)28(55)33(67-40)37(60)61/h15,20,22-36,39-41,49-50,52-59H,7-14,16-18H2,1-6H3,(H,60,61)(H,62,63)/t20-,22+,23+,24-,25+,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,39-,40-,41+,43+,44-,45-,46+,47+,48+/m0/s1

InChI Key

TZCOLOGTIORRHN-ZKQBKYKCSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Origin of Product

United States

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